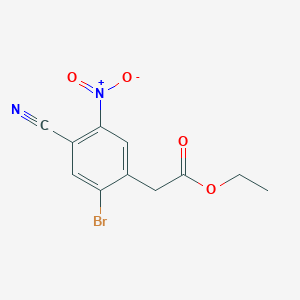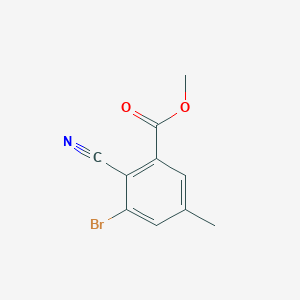
Methyl 3-bromo-2-cyano-5-methylbenzoate
Descripción general
Descripción
Methyl 3-bromo-2-cyano-5-methylbenzoate (MBCM) is an organic compound that has been used in a variety of scientific research applications due to its unique properties. It has been used in a wide range of laboratory experiments and has been found to have a number of biochemical and physiological effects.
Mecanismo De Acción
Methyl 3-bromo-2-cyano-5-methylbenzoate acts as a catalyst in the synthesis of organic compounds. It helps to facilitate the reaction between two reactants by increasing the rate of reaction. Additionally, Methyl 3-bromo-2-cyano-5-methylbenzoate can help to reduce the amount of energy required to complete the reaction.
Biochemical and Physiological Effects
Methyl 3-bromo-2-cyano-5-methylbenzoate has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, to increase the production of certain hormones, and to reduce inflammation. Additionally, it has been found to have an antioxidant effect, to reduce the risk of cancer, and to reduce the risk of heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-bromo-2-cyano-5-methylbenzoate has a number of advantages for laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, it is non-toxic and does not produce any hazardous by-products. However, Methyl 3-bromo-2-cyano-5-methylbenzoate also has a number of limitations for laboratory experiments. It is not very stable and can decompose over time. Additionally, it has a limited shelf-life and must be stored in a cool, dry place.
Direcciones Futuras
The use of Methyl 3-bromo-2-cyano-5-methylbenzoate in scientific research has opened up a number of potential future directions. These include the development of new catalysts, the development of new materials, the development of new pharmaceuticals, and the development of new organic compounds. Additionally, further research into the biochemical and physiological effects of Methyl 3-bromo-2-cyano-5-methylbenzoate could lead to new treatments for a variety of diseases. Finally, further research into the synthesis of Methyl 3-bromo-2-cyano-5-methylbenzoate could lead to more efficient and cost-effective methods of producing the compound.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-2-cyano-5-methylbenzoate has been used in a number of scientific research applications. It has been used as a reagent in organic synthesis, as a reactant in the synthesis of other organic compounds, and as a catalyst in the synthesis of polymers. Additionally, it has been used in the synthesis of pharmaceuticals, in the development of new materials, and in the research of new catalysts.
Propiedades
IUPAC Name |
methyl 3-bromo-2-cyano-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-3-7(10(13)14-2)8(5-12)9(11)4-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVOEGYFFCSZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-cyano-5-methylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



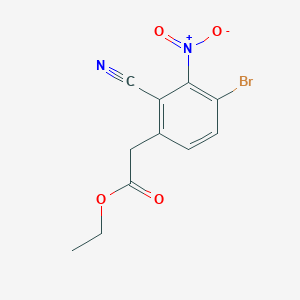
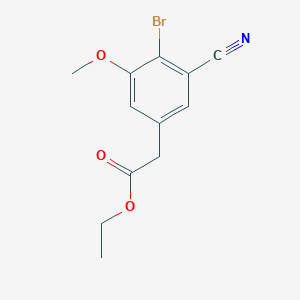
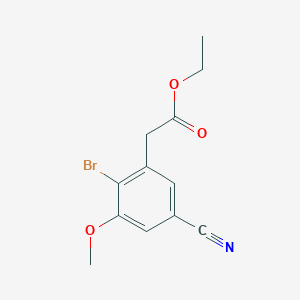
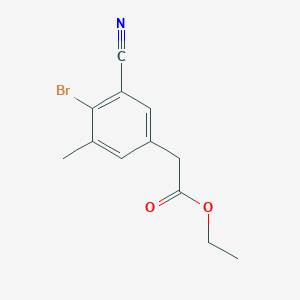



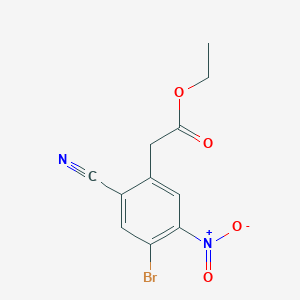

![Ethyl 4-hydroxy-5-isopropylpyrrolo[1,2-F][1,2,4]triazine-6-carboxylate](/img/structure/B1414035.png)



